![molecular formula C13H9F6NO3 B2735202 2-{[3,5-Bis(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylic acid CAS No. 1024329-33-6](/img/structure/B2735202.png)
2-{[3,5-Bis(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylic acid
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Description
“2-{[3,5-Bis(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylic acid” is a chemical compound with the molecular formula C13H9F6NO3. It is derived from 3,5-Bis(trifluoromethyl)aniline .
Molecular Structure Analysis
The molecular structure of “2-{[3,5-Bis(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylic acid” consists of a cyclopropane ring attached to a carboxylic acid group and a 3,5-Bis(trifluoromethyl)aniline group . The molecular weight of this compound is 341.209.Scientific Research Applications
- Chiral Intermediate : This compound serves as a valuable chiral intermediate for the synthesis of neurokinin-1 receptor antagonists, including Aprepitant (Emend) and Fosaprepitant (Ivemend). These drugs are widely used to manage chemotherapy-induced nausea and vomiting .
- The 3,5-bis(trifluoromethyl)phenyl motif is extensively employed in promoting organic transformations. It plays a crucial role in various reactions, including H-bond catalysis .
- Researchers have designed and synthesized novel pyrazole derivatives, including those containing this motif. These compounds are evaluated for their antimicrobial activity against bacterial pathogens such as Enterococci and methicillin-resistant Staphylococcus aureus (MRSA) .
- A NADPH-dependent carbonyl reductase (LkCR) from Lactobacillus kefir efficiently reduces 3,5-bis(trifluoromethyl) acetophenone (3,5-BTAP) into ®-3,5-BTPE (3,5-bis(trifluoromethyl)phenyl ethanol). Coexpression with glucose dehydrogenase (BsGDH) enhances NADPH regeneration, resulting in high yields of ®-3,5-BTPE. This biocatalytic process demonstrates industrial potential .
- The compound can participate in solvent-controlled cycloaddition reactions. For example, it reacts with CF3CHN2 to form bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines via [2 + 1] or [3 + 2] cycloadditions .
Pharmaceutical Synthesis
Organic Transformations
Antimicrobial Studies
Biotransformation and Enantioselective Reduction
Cycloaddition Reactions
properties
IUPAC Name |
2-[[3,5-bis(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F6NO3/c14-12(15,16)5-1-6(13(17,18)19)3-7(2-5)20-10(21)8-4-9(8)11(22)23/h1-3,8-9H,4H2,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIRSISIFPGBKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F6NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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